![molecular formula C16H16N2O5S B2745857 2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide CAS No. 1795483-81-6](/img/structure/B2745857.png)
2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
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Overview
Description
2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
This compound and its derivatives play a crucial role in synthetic chemistry, particularly in catalysis and the synthesis of complex molecules. For instance, derivatives of this compound have been used as ligands in copper-catalyzed coupling reactions, enabling the efficient synthesis of pharmaceutically important (hetero)aryl methylsulfones with good to excellent yields (Ma et al., 2017). Additionally, its structural analogs are pivotal in the synthesis of soluble, curable, and thermally stable aromatic polyamides with potential applications in materials science (Ravikumar & Saravanan, 2012).
Polymer Science Applications
In polymer science, derivatives of this compound are utilized in the creation of novel polyamides and poly(amide-imide)s, demonstrating the versatility of these compounds in high-performance material synthesis. These polymers exhibit outstanding thermal stability and solubility in polar solvents, making them suitable for advanced applications, including high-temperature resistant materials and possibly electronics (Faghihi & Mozaffari, 2008).
Catalysis Applications
Furthermore, the compound and its related analogs have been employed as catalysts in various chemical reactions. For instance, novel Ir complexes bearing N-(Methylsulfonyl)-2-pyridinecarboxamide derivatives have shown efficacy as catalysts for aqueous formic acid dehydrogenation, highlighting the role of these compounds in energy conversion and storage applications (Guo et al., 2023).
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in converting arachidonic acid to inflammatory mediators . The compound has been evaluated for its inhibitory activities against COX-1 and COX-2 .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of key pro-inflammatory mediators, prostaglandins . The compound’s methylsulfonyl pharmacophore is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the production of pro-inflammatory mediators . By inhibiting COX enzymes, the compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .
Result of Action
The result of the compound’s action is a reduction in inflammation, pain, and fever caused by prostaglandins . Several derivatives of the compound have shown significant anti-inflammatory activity . For example, one derivative exhibited the highest potency and selectivity against the COX-2 enzyme .
properties
IUPAC Name |
4-hydroxy-N-(4-methylsulfonylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-24(22,23)10-7-5-9(6-8-10)17-15(20)13-14(19)11-3-2-4-12(11)18-16(13)21/h5-8H,2-4H2,1H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFCBFRQMJULFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(CCC3)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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